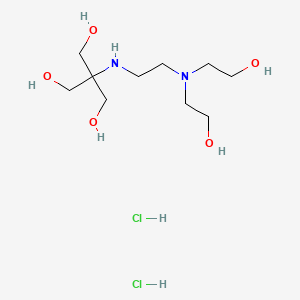
1,3-Propanediol, 2-((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-2-(hydroxymethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-2-(hydroxymethyl)-, dihydrochloride is a complex organic compound. It is characterized by the presence of multiple hydroxyl groups and amine functionalities, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 1,3-propanediol and various amine derivatives. The reaction conditions may involve:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acid or base catalysts to promote the formation of the desired product.
Solvents: Polar solvents like water or alcohols to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production.
Purification Steps: Techniques like distillation, crystallization, or chromatography to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of amine groups to form secondary or tertiary amines.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simpler analog with fewer functional groups.
2-Amino-1,3-propanediol: Contains an amino group and two hydroxyl groups.
Bis(2-hydroxyethyl)amine: A related compound with similar functional groups.
Uniqueness
The uniqueness of 1,3-Propanediol, 2-((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-2-(hydroxymethyl)-, dihydrochloride lies in its combination of multiple hydroxyl and amine groups, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
13782-63-3 |
|---|---|
Molecular Formula |
C10H26Cl2N2O5 |
Molecular Weight |
325.23 g/mol |
IUPAC Name |
2-[2-[bis(2-hydroxyethyl)amino]ethylamino]-2-(hydroxymethyl)propane-1,3-diol;dihydrochloride |
InChI |
InChI=1S/C10H24N2O5.2ClH/c13-5-3-12(4-6-14)2-1-11-10(7-15,8-16)9-17;;/h11,13-17H,1-9H2;2*1H |
InChI Key |
JTHHYTRCFDZOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCO)CCO)NC(CO)(CO)CO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



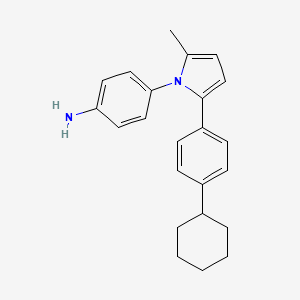
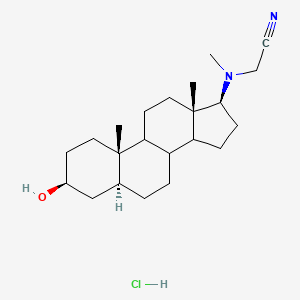

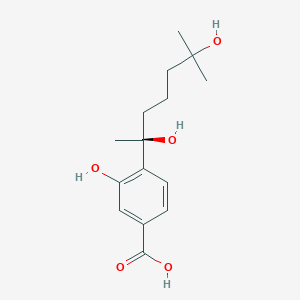
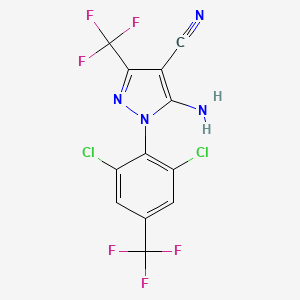
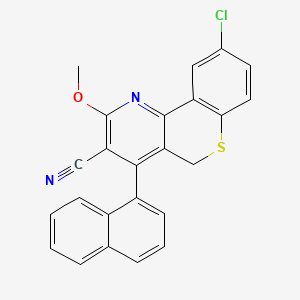
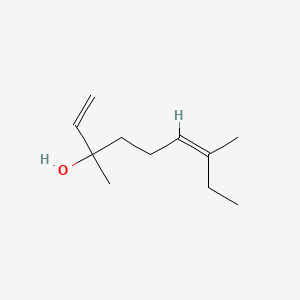

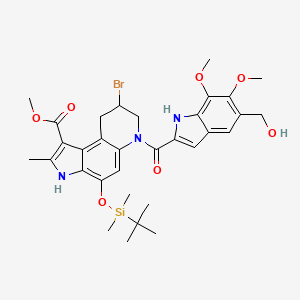
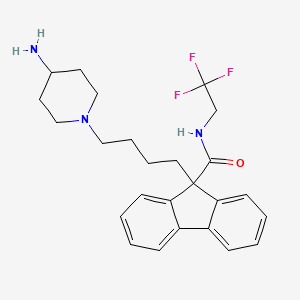
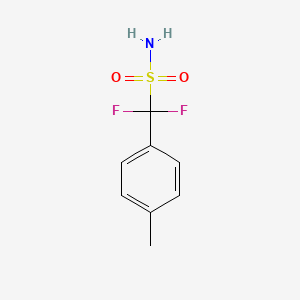
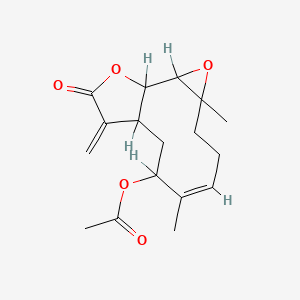
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)
